Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-(4-chloro-1,3-benzoxazol-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3.Na/c10-5-2-1-3-6-9(5)11-7(14-6)4-8(12)13;/h1-3H,4H2,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCVFFJHANCODZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(O2)CC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClNNaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate typically involves the reaction of 2-(4-chlorobenzo[d]oxazol-2-yl)acetic acid with a sodium base, such as sodium hydroxide or sodium carbonate. The reaction is carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the complete conversion of the acid to its sodium salt form .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives .
Scientific Research Applications
Scientific Research Applications
The compound exhibits diverse applications across several scientific domains:
Chemistry
- Intermediate Synthesis : Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate serves as an intermediate in synthesizing complex organic molecules, particularly in the development of benzoxazole derivatives .
Biology
- Biological Activity Studies : Research has focused on its interactions with biomolecules, exploring its potential biological activities, including enzyme inhibition and receptor modulation .
Medicine
- Therapeutic Potential : Investigations are ongoing regarding its potential as a therapeutic agent, particularly in drug development targeting various diseases, including cancer and bacterial infections .
Industry
- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and materials, contributing to advancements in industrial applications.
Anticancer Activity Assessment
A study evaluated the anticancer properties of various benzoxazole derivatives, including those derived from this compound. The results indicated significant cytotoxic activity against human cancer cell lines, suggesting its potential as a lead compound for further drug development .
Enzyme Inhibition Studies
Research focused on the inhibition of carbonic anhydrases by derivatives of this compound revealed promising results in selectively inhibiting specific isoforms at low concentrations, indicating potential therapeutic applications in treating cancer and other diseases .
Mechanism of Action
The mechanism of action of Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Ethyl 2-(4-Chlorobenzo[d]oxazol-2-yl)acetate
- Structure: The ester precursor (C₁₁H₁₀ClNO₃) retains the ethyl group instead of the sodium ion.
- Physicochemical Properties: Molecular weight: 239.66 g/mol . Solubility: Lipophilic, soluble in organic solvents like ethanol and DCM . Stability: Stable under dry, room-temperature storage .
- Synthesis : Prepared via nucleophilic substitution using ethyl bromoacetate and 2-mercaptobenzoxazole derivatives, often catalyzed by sodium methoxide or tert-butoxide .
- Applications : Primarily used as an intermediate for sodium salt synthesis .
Sodium 2-(Benzo[d]oxazol-2-yl)acetate
- Structure : Lacks the 4-chloro substituent (C₈H₅NNaO₃).
- Reported spectral data (¹H NMR: δ 9.35 ppm for aromatic protons; ¹³C NMR: δ 168.3 ppm for the carboxylate carbon) differ slightly due to the chloro group’s electronic influence .
2-(Benzo[d]oxazol-2-yl thio) Acetic Acid Derivatives
- Structure: Replaces the oxygen atom in the acetoxy group with sulfur (e.g., compound A15: C₉H₇NO₂S) .
- Physicochemical Properties :
- Reactivity : Thio derivatives exhibit distinct nucleophilic behavior, enabling sulfonamide formation in antimicrobial agents .
Physicochemical and Reactivity Comparisons
Biological Activity
Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a sodium salt derived from 2-(4-chlorobenzo[d]oxazol-2-yl)acetic acid. Its structure includes a chlorobenzo[d]oxazole moiety, which is known for conferring various biological activities. The presence of the chlorine atom enhances its reactivity and interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. It may modulate the activity of these biomolecules, leading to various physiological effects. The exact molecular pathways remain to be fully elucidated, but preliminary studies suggest involvement in:
- Enzyme Inhibition : Compounds similar to this compound have shown potential as inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurodegenerative diseases like Alzheimer’s .
- Cytokine Modulation : Research indicates that related compounds can inhibit the expression of pro-inflammatory cytokines such as IL-1β and IL-6, suggesting anti-inflammatory properties .
Antimicrobial Activity
Benzoxazole derivatives, including this compound, exhibit a range of antimicrobial activities. Studies have shown that such compounds can act against various pathogens, demonstrating potential use in treating infections .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. Compounds with similar structures have been shown to reduce levels of inflammatory cytokines and alleviate symptoms in models of inflammation .
Neuroprotective Potential
The compound's role as an AChE inhibitor positions it as a candidate for neuroprotective therapies, particularly in conditions characterized by cholinergic dysfunction. The inhibition of AChE can lead to increased acetylcholine levels, potentially improving cognitive function in neurodegenerative diseases .
In Vitro Studies
In vitro assays have demonstrated the inhibitory effects of this compound on AChE, with IC50 values indicating significant potency compared to other known inhibitors . Additionally, compounds structurally related to it have shown effective modulation of pro-inflammatory cytokines in cell cultures .
In Vivo Studies
In vivo experiments using animal models have reported that related compounds can significantly reduce levels of inflammatory markers without inducing hepatotoxicity. For instance, certain derivatives demonstrated a reduction in ALT and AST levels after administration in models subjected to lipopolysaccharide (LPS)-induced inflammation .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | IC50 Value | Notes |
|---|---|---|---|
| Sodium 2-(4-bromobenzo[d]oxazol-2-yl)acetate | AChE Inhibition | TBD | Bromine may alter reactivity |
| Sodium 2-(4-fluorobenzo[d]oxazol-2-yl)acetate | Antimicrobial | TBD | Fluorine enhances lipophilicity |
| Sodium 2-(4-methylbenzo[d]oxazol-2-yl)acetate | Anti-inflammatory | TBD | Methyl group affects solubility |
Q & A
Basic: What are the recommended synthetic protocols for preparing Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate with high yield and purity?
Methodological Answer:
A two-step approach is commonly employed:
Oxazole Ring Formation : React 4-chloro-2-aminophenol with a chloroacetate derivative (e.g., ethyl chloroacetate) under basic conditions to form the benzo[d]oxazole core. This step often requires refluxing in anhydrous solvents like DCM or THF under nitrogen to prevent hydrolysis .
Sodium Salt Formation : Hydrolyze the ester intermediate (e.g., methyl or ethyl ester) using NaOH or NaHCO₃ in aqueous ethanol. Purification via recrystallization from ethanol/water mixtures ensures high purity. Yield optimization (43–85%) depends on reaction temperature control and inert atmosphere maintenance to avoid side reactions .
Basic: Which analytical techniques are essential for validating the structural integrity of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure to confirm bond lengths, angles, and sodium coordination geometry. Use SHELXL for refinement, leveraging its robustness in handling small-molecule data .
- NMR Spectroscopy : ¹H/¹³C NMR in D₂O or DMSO-d₆ identifies characteristic peaks (e.g., benzo[d]oxazole aromatic protons at δ 7.2–8.1 ppm and acetate methylene at δ 3.8–4.2 ppm).
- Mass Spectrometry : ESI-MS in negative mode detects the molecular ion [M–Na]⁻ to confirm molecular weight .
Advanced: How can researchers resolve contradictions between spectroscopic data and computational modeling predictions for this compound?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., solvent interactions or tautomerism) not captured in static models. Strategies include:
- Variable-Temperature NMR : Probe conformational flexibility by analyzing peak splitting or coalescence at different temperatures.
- DFT Calculations : Compare optimized geometries (using Gaussian or ORCA) with crystallographic data to identify discrepancies in bond angles or dihedral arrangements .
- Cross-Validation : Use multiple techniques (e.g., IR for functional groups, XRD for solid-state structure) to triangulate results .
Advanced: What role does the sodium counterion play in modulating the compound’s solubility and biological activity?
Methodological Answer:
- Solubility Enhancement : The sodium ion increases aqueous solubility by forming ion-dipole interactions with water, critical for in vitro assays. Compare with the free acid form, which may precipitate in neutral buffers .
- Reactivity Modulation : Sodium stabilizes the carboxylate group, reducing electrophilicity. This alters nucleophilic attack kinetics in reactions, as observed in esterification studies under physiological pH .
Basic: What impurity profiling methods are suitable for quantifying trace contaminants in this compound?
Methodological Answer:
- Ion Chromatography : Detect inorganic impurities (e.g., Cl⁻, SO₄²⁻) using USP guidelines with 0.020 N HCl/Na₂SO₄ standards. Limits: Cl⁻ ≤ 350 ppm, SO₄²⁻ ≤ 50 ppm .
- HPLC-PDA : Monitor organic by-products (e.g., unreacted starting materials) on a C18 column with acetonitrile/water gradients. Use spiked calibration curves for quantification .
Advanced: What mechanistic insights explain the pH-dependent reactivity of the benzo[d]oxazole moiety in aqueous solutions?
Methodological Answer:
At acidic pH (<4), the oxazole ring undergoes protonation at the nitrogen, increasing electrophilicity and susceptibility to nucleophilic attack (e.g., hydrolysis). At neutral/basic pH, the sodium carboxylate stabilizes the structure, as shown in kinetic studies using UV-Vis monitoring of degradation rates .
Advanced: How can computational tools predict crystalline packing and stability for polymorph screening?
Methodological Answer:
- Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., H-bonding between carboxylate and sodium ions) using CrystalExplorer.
- MERCURY Software : Simulate packing diagrams from single-crystal data (e.g., monoclinic P21/c symmetry) to assess lattice energy and predict dominant polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
